molecular formula C13H11N3O2S B7596176 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one

4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one

Cat. No. B7596176
M. Wt: 273.31 g/mol
InChI Key: ULUGVXCNYSNNJW-UHFFFAOYSA-N
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Description

4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential in various scientific applications, including drug discovery, chemical biology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one involves the inhibition of specific kinases in cellular signaling pathways. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Met. By inhibiting these kinases, this compound can disrupt cellular signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of specific kinases in cellular signaling pathways. Physiologically, this compound has been shown to have anti-tumor activity in preclinical studies. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one in lab experiments is its specificity for certain kinases. This compound has been shown to selectively inhibit the activity of specific kinases, which can be useful in studying the role of these kinases in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects in some preclinical studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one. One direction is to further optimize the synthesis of this compound to improve yield and purity. Another direction is to study the potential of this compound in the treatment of specific diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to understand the potential toxicity of this compound and to develop strategies to mitigate this toxicity. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors.

Synthesis Methods

The synthesis of 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 3-mercapto-1,2,4-oxadiazole and 4-methyl-2-pyridinone in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-bromothiophene to produce the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has shown potential as a kinase inhibitor, which is a type of enzyme that plays a critical role in cellular signaling pathways. Kinase inhibitors have been used to develop drugs for the treatment of cancer, inflammatory diseases, and other disorders.

properties

IUPAC Name

4-methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-9-2-4-16(12(17)6-9)7-11-14-13(15-18-11)10-3-5-19-8-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUGVXCNYSNNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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